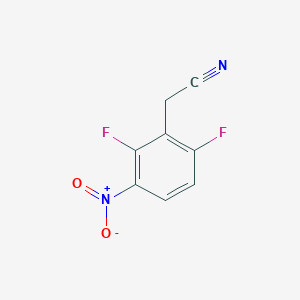

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile

Vue d'ensemble

Description

Molecular Structure Analysis

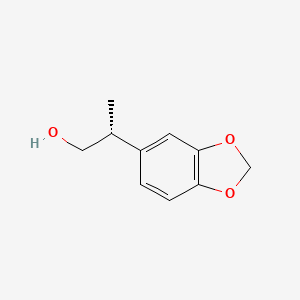

The molecular formula of “2-(2,6-Difluoro-3-nitrophenyl)acetonitrile” is C8H4F2N2O2. The exact mass is 198.024078 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,6-Difluoro-3-nitrophenyl)acetonitrile” include a molecular weight of 198.13 , a density of 1.5±0.1 g/cm3 , and a boiling point of 337.3±37.0 °C at 760 mmHg . The flash point is 157.8±26.5 °C .Applications De Recherche Scientifique

Kinetic Studies in Organic Chemistry

Kinetic studies involving (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes, which share structural similarities with 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile, reveal insights into proton abstraction reactions in acetonitrile. These studies are fundamental in understanding the reaction mechanisms and the influence of substituents on reaction rates, illustrating the role of such compounds in probing reaction kinetics and the effect of electronic and steric factors on reactivity (Kazimierz Minksztym & A. Jarczewski, 2004).

Anion Binding and Color Change Signaling

Research on pyrrole 2,5-diamide clefts containing nitrophenyl groups, akin to 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile, demonstrates their application in anion binding. The presence of fluoride anions in acetonitrile solution induces a deep blue color change, showcasing the potential of such compounds in developing colorimetric sensors for anion detection (S. Camiolo et al., 2003).

Electrochemical and Spectroscopic Applications

The electrochemical generation of free radicals from nitrobenzene derivatives, including studies on the nitrobenzene anion radical in acetonitrile, provides a pathway to explore radical chemistry and electron spin resonance spectroscopy. This research broadens the understanding of radical species in organic chemistry and their spectroscopic identification (D. Geske & A. Maki, 1960).

Antibacterial Activity Studies

Compounds structurally related to 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile have been investigated for their antibacterial properties. These studies encompass the synthesis, characterization, and in vitro antibacterial activity assessment, highlighting the potential of nitrophenyl derivatives in medicinal chemistry and antibacterial drug development (Serap Uzun et al., 2019).

Surface Modification and Material Chemistry

Research on grafting nitrophenyl groups onto carbon and metallic surfaces without electrochemical induction showcases the utility of nitrophenyl derivatives in material science. These findings offer insights into surface chemistry, the modification of materials for enhanced properties, and the development of novel coatings and material interfaces (A. Adenier et al., 2005).

Mécanisme D'action

The mechanism of action of “2-(2,6-Difluoro-3-nitrophenyl)acetonitrile” is not specified in the search results. As it is used for research purposes, its mechanism of action would likely depend on the specific context of the research.

Propriétés

IUPAC Name |

2-(2,6-difluoro-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAXNKAHVMIFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2683482.png)

![2-Cyclopropyl-4-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2683486.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)

![1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2683493.png)

![7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2683494.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683500.png)

![2,3-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2683503.png)